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7-Bromo-4-fluoroindoline-2,3-dione

Cat. No.: B572388
CAS No.: 1245648-36-5
M. Wt: 244.019
InChI Key: OTHDRAOYSKYFRW-UHFFFAOYSA-N
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Description

Significance of the Indoline-2,3-dione (Isatin) Scaffold as a Core Heterocyclic System in Modern Organic Synthesis

The isatin (B1672199) scaffold is a privileged structure in medicinal chemistry and organic synthesis. ijpsr.comresearchgate.net Its importance stems from its ability to participate in a wide range of chemical transformations, including N-alkylation, condensation reactions at the C3-carbonyl group, and electrophilic substitution on the aromatic ring. researchgate.netimist.ma These reactions allow for the introduction of various functional groups and the construction of spiro-heterocyclic systems, leading to a vast library of derivatives with diverse chemical properties. nih.govbenthamdirect.com The synthetic versatility of isatin has made it an essential building block for creating complex molecular architectures. researchgate.netdergipark.org.tr

Overview of Halogenated Indoline-2,3-dione Derivatives in Advanced Organic Chemistry

The introduction of halogen atoms onto the isatin scaffold significantly influences its chemical reactivity and physical properties. Halogenation, particularly with fluorine and bromine, can alter the electronic nature of the molecule, enhance its metabolic stability, and provide new reactive sites for further functionalization. nih.govlookchem.com For instance, the presence of a fluorine atom can increase the lipophilicity and binding affinity of a molecule to biological targets. nih.gov The bromine atom, on the other hand, can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.org The strategic placement of halogens, as seen in 7-Bromo-4-fluoroindoline-2,3-dione, creates a highly functionalized and versatile intermediate for advanced organic synthesis. lookchem.combiosynth.com

A notable application of halogenated indoline-2,3-diones is in the synthesis of novel fluorinated indole (B1671886) derivatives. smolecule.com The reaction of these compounds with various anilines can yield a range of derivatives with potential biological activities. smolecule.com

Current Research Trajectories and Future Prospects for Indoline-2,3-dione Compounds in Scholarly Investigations

Current research on indoline-2,3-dione compounds continues to expand, driven by the quest for new synthetic methodologies and novel applications. nih.govbenthamdirect.com A significant focus lies in the development of more efficient and environmentally benign synthetic routes to access these scaffolds. nih.gov Furthermore, the exploration of their utility in asymmetric catalysis and materials science is gaining momentum. scispace.com

Future prospects for isatin derivatives remain bright, with ongoing investigations into their potential as therapeutic agents against a range of diseases. nih.govnih.govresearchgate.net The ability to fine-tune the properties of these molecules through substitution at various positions of the isatin core ensures their continued relevance in drug discovery and development. nih.govbohrium.com The unique substitution pattern of compounds like this compound offers a platform for creating novel molecular entities with potentially enhanced biological and chemical properties, paving the way for future scholarly investigations. biosynth.com

Interactive Data Table: Properties of this compound

PropertyValueReference
CAS Number 1245648-36-5 biosynth.comchemicalbook.comsigmaaldrich.com
Molecular Formula C₈H₃BrFNO₂ biosynth.comcymitquimica.com
Molecular Weight 244.02 g/mol biosynth.com
Physical State Solid cymitquimica.com
Purity 95% cymitquimica.comchemsrc.com
Density 1.907±0.06 g/cm³ chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrFNO2 B572388 7-Bromo-4-fluoroindoline-2,3-dione CAS No. 1245648-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-3-1-2-4(10)5-6(3)11-8(13)7(5)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHDRAOYSKYFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745167
Record name 7-Bromo-4-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245648-36-5
Record name 7-Bromo-4-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Derivatization Reactions of 7 Bromo 4 Fluoroindoline 2,3 Dione

Established Methodologies for the Synthesis of the Indoline-2,3-dione Core

The indoline-2,3-dione, or isatin (B1672199), core is a fundamental heterocyclic motif, and its synthesis has been the subject of extensive research for over a century. bjbs.com.br These methods are crucial for the eventual synthesis of substituted derivatives like 7-bromo-4-fluoroindoline-2,3-dione. Generally, these syntheses begin with appropriately functionalized anilines. scielo.br

One of the most classical and widely employed methods is the Sandmeyer isonitrosoacetanilide synthesis. This process involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. Subsequent cyclization of this intermediate in the presence of a strong acid, such as concentrated sulfuric acid, yields the desired indoline-2,3-dione. biosynth.com

Another significant approach is the Martinet procedure, which involves the reaction of an aminoaromatic compound with an oxomalonate (B1226002) ester or its hydrate in the presence of an acid. scielo.br This reaction leads to a 3-(3-hydroxy-2-oxindole)carboxylic acid derivative, which upon oxidative decarboxylation, furnishes the isatin ring system. scielo.br

The Stolle synthesis provides an alternative route, wherein a secondary arylamine is reacted with oxalyl chloride to form a chloro-oxoacetanilide, which then undergoes an intramolecular Friedel-Crafts cyclization to produce the indoline-2,3-dione. While effective, this method is often limited by the availability of the starting secondary arylamines.

More modern approaches have also been developed to improve efficiency and yield. For instance, microwave-assisted synthesis has been shown to accelerate the formation of the isatin core, offering advantages such as reduced reaction times and cleaner product formation. researchgate.net

Specific Synthetic Routes for the Introduction of Bromo- and Fluoro-Substituents at Positions 7 and 4, Respectively

The synthesis of this compound necessitates the strategic introduction of halogen substituents onto the aromatic ring. This is typically achieved by starting with a pre-functionalized aniline precursor. For this compound, a plausible synthetic route would commence with 2-bromo-5-fluoroaniline (B94856).

Following the principles of the Sandmeyer isonitrosoacetanilide synthesis, the 2-bromo-5-fluoroaniline would be reacted with chloral hydrate and hydroxylamine to generate the corresponding N-(2-bromo-5-fluorophenyl)-2-(hydroxyimino)acetamide. The subsequent and critical step is the acid-catalyzed cyclization. Treatment of this intermediate with concentrated sulfuric acid would induce ring closure to form the desired this compound. Temperature control during this cyclization is crucial to prevent side reactions and degradation of the product.

An alternative, though potentially less direct, approach could involve the electrophilic aromatic substitution of a pre-formed indoline-2,3-dione. However, directing the incoming electrophiles (bromine and fluorine) to the specific 7 and 4 positions, respectively, would be challenging and likely result in a mixture of isomers, necessitating complex purification steps. scielo.br Therefore, the use of a specifically substituted aniline precursor is the more rational and commonly employed strategy.

Advanced Functionalization and Derivatization Approaches

The this compound scaffold offers multiple sites for further chemical modification, leading to a vast library of derivatives with potentially enhanced biological activities. The primary sites for derivatization are the nitrogen atom (N-1), the C-3 carbonyl group, and the aromatic ring.

N-Alkylation and N-Acylation Reactions, including N-Benzylation

The acidic N-H proton of the indoline-2,3-dione ring is readily deprotonated by a base, allowing for a variety of N-substitution reactions. pkheartjournal.com

N-Alkylation is a common modification. This can be achieved by treating this compound with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF). ddtjournal.comresearchgate.net Microwave irradiation has been shown to expedite these reactions, often leading to higher yields and purity in shorter reaction times. semanticscholar.org A variety of alkylating agents can be used, including simple alkyl halides, propargyl bromide, and ethyl bromoacetate. semanticscholar.org

N-Benzylation , a specific type of N-alkylation, is frequently employed to introduce a benzyl (B1604629) group, which can influence the compound's steric and electronic properties. This is typically accomplished using benzyl chloride and a base. ddtjournal.comsemanticscholar.org

N-Acylation introduces an acyl group to the nitrogen atom. This can be performed using acyl chlorides or anhydrides in the presence of a base. escholarship.org These reactions are generally efficient and provide stable N-acylated derivatives.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, K₂CO₃, DMF1-Alkyl-7-bromo-4-fluoroindoline-2,3-dione
N-BenzylationBenzyl chloride, K₂CO₃, DMF or DBU, EtOH (microwave)1-Benzyl-7-bromo-4-fluoroindoline-2,3-dione
N-AcylationAcyl chloride/anhydride, Base1-Acyl-7-bromo-4-fluoroindoline-2,3-dione

C-3 Modifications and Spiro-Indoline Derivatization, including Spiro[indoline-pyranopyrimidines]

The C-3 carbonyl group of the indoline-2,3-dione is highly reactive and serves as a key handle for a wide range of transformations.

Condensation reactions with various active methylene (B1212753) compounds are common. For example, reaction with malononitrile (B47326) can lead to the formation of a 3-dicyanomethylene derivative. scielo.br Similarly, condensation with compounds containing a primary amino group, such as anilines or hydrazides, can form Schiff bases at the C-3 position. pkheartjournal.comnih.gov

Spiro-indoline derivatization is a particularly important area of modification, leading to complex and often biologically active spirocyclic systems. beilstein-journals.org These reactions typically involve the C-3 carbonyl group acting as an electrophile. One notable example is the synthesis of spiro[indoline-pyranopyrimidines] . acs.org This can be achieved through a multi-component reaction involving the isatin derivative, an active methylene compound (like barbituric acid or 2-thiobarbituric acid), and an aldehyde. acs.org These reactions often proceed in a one-pot fashion and can be catalyzed by various systems or even occur under catalyst-free conditions. acs.org

Reaction TypeKey ReactantsResulting Structure
Schiff Base FormationPrimary amines/hydrazides3-Imino-indoline-2,3-dione derivatives
Spiro[indoline-pyranopyrimidine] SynthesisBarbituric acid/Thiobarbituric acid, AldehydeSpirocyclic system fused at C-3

Halogenation and Substituent Introduction at Aromatic Ring Positions

While this compound already possesses halogen substituents, further modifications to the aromatic ring are possible. Electrophilic aromatic substitution reactions can introduce additional functional groups. However, the existing electron-withdrawing bromo and fluoro groups, along with the dicarbonyl system, will deactivate the ring and direct incoming electrophiles to specific positions, primarily the C-5 and C-6 positions. scielo.brpkheartjournal.com

For instance, nitration of isatin typically yields 5-nitroisatin, indicating the directing effect of the parent ring system. scielo.br Similar regioselectivity would be expected for the 7-bromo-4-fluoro analogue, although the precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Catalytic Systems and Methodologies in the Synthesis of this compound and its Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives.

In the synthesis of the core indoline-2,3-dione, strong acids like concentrated sulfuric acid act as catalysts for the cyclization step. For derivatization reactions, various catalytic systems are employed.

Base catalysis is fundamental for N-alkylation and N-acylation reactions, with common bases including potassium carbonate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netsemanticscholar.org

Transition metal catalysis has emerged as a powerful tool for more complex transformations. For example, copper catalysts, such as copper dipyridine dichloride (CuPy₂Cl₂), have been utilized in the synthesis of fluorinated indole (B1671886) derivatives under microwave irradiation. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, could be employed to further functionalize the bromo-substituted position of the aromatic ring, introducing aryl or other organic fragments. nih.gov

Organocatalysis also offers mild and environmentally benign alternatives for certain transformations. For instance, the synthesis of spiro[indoline-pyranopyrimidines] can sometimes be achieved using organocatalysts or even under catalyst-free conditions, highlighting the inherent reactivity of the starting materials. acs.org

ReactionCatalyst/MethodologyPurpose
Indoline-2,3-dione SynthesisConcentrated H₂SO₄Cyclization of isonitrosoacetanilide intermediate
N-Alkylation/N-AcylationK₂CO₃, DBUDeprotonation of N-H
Synthesis of Fluorinated Indole DerivativesCuPy₂Cl₂ (microwave)Catalyzes condensation reactions
Aromatic Ring FunctionalizationPalladium catalystsCross-coupling reactions at the bromo-position
Spiro-Indoline SynthesisVarious catalysts (including organocatalysts) or catalyst-freeFacilitates multi-component reactions

Application of Heterogeneous Catalysts (e.g., Metal-Organic Frameworks, Mesoporous Bifunctional Ionic Liquids)

While specific literature on the synthesis of this compound using heterogeneous catalysts is not extensively documented, the application of such catalysts in the synthesis of related isatin and indole derivatives suggests their potential utility.

Metal-Organic Frameworks (MOFs):

Metal-Organic Frameworks (MOFs) are porous crystalline materials that can serve as excellent heterogeneous catalysts due to their high surface area and tunable active sites. researchgate.net For instance, a recyclable magnetic MOF, Fe3O4@SiO2@MOF-199, has been effectively used in the coupling and cyclization of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones. acs.org This suggests that a similar MOF-catalyzed approach could potentially be adapted for the synthesis of this compound, likely through a pathway involving the cyclization of a suitably substituted bromo-fluoro aniline derivative. The general principle involves the coordination of reactants to the metal centers within the MOF, facilitating the desired chemical transformation.

A proposed reaction, by analogy, could involve the use of a copper-based MOF, such as MOF-199 (also known as HKUST-1), to catalyze the cyclization of a precursor like 2-amino-3-fluoro-bromobenzene with a suitable C2-synthon. The porous nature of the MOF would allow for easy separation and recycling of the catalyst.

Mesoporous Bifunctional Ionic Liquids:

Mesoporous materials, particularly those functionalized with ionic liquids, have emerged as robust heterogeneous catalysts. mdpi.com SBA-15, a type of mesoporous silica (B1680970), when functionalized with a bifunctional ionic liquid, has been successfully employed in the N-alkylation of indoline-2,3-diones, affording excellent yields under mild conditions. mdpi.comscispace.com These catalysts often possess both acidic and basic sites, enabling a synergistic catalytic effect. scispace.com

For the synthesis of this compound, a mesoporous bifunctional ionic liquid catalyst could potentially be used in the cyclization of a precursor like N-(2-bromo-5-fluorophenyl)oxamic acid. The acidic function of the catalyst could facilitate the cyclization, while the basic function could promote subsequent reactions or aid in product release. The high surface area and ordered pore structure of the mesoporous support enhance catalyst stability and reusability. mdpi.com

A representative, though analogous, application is the use of a sulfonic acid-functionalized ionic liquid supported on mesoporous silica for various acid-catalyzed reactions. This type of catalyst could be explored for the acid-catalyzed cyclization step in isatin synthesis.

Interactive Data Table: Potential Heterogeneous Catalysts for Indoline-2,3-dione Synthesis

Catalyst TypeSpecific ExamplePotential Application in this compound SynthesisReference
Metal-Organic Framework (MOF)Fe3O4@SiO2@MOF-199Cyclization of a bromo-fluoro aniline derivative acs.org
Mesoporous Bifunctional Ionic LiquidDABCOIL@SBA-15N-alkylation or cyclization of a suitable precursor mdpi.comscispace.com

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. thieme-connect.comresearchgate.net

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner products in shorter reaction times. tandfonline.com The synthesis of fluorinated indole derivatives, for example, has been efficiently achieved through microwave-assisted reactions of 5-fluoroindoline-2,3-dione with various anilines. nih.gov A similar approach could be envisioned for the derivatization of this compound. For instance, the condensation of this compound with various amines or other nucleophiles could be expedited under microwave irradiation, potentially in a solvent-free or aqueous medium to further enhance the green credentials of the process. tandfonline.com

Use of Greener Solvents:

The replacement of volatile and toxic organic solvents with more environmentally benign alternatives like water or ionic liquids is a cornerstone of green chemistry. researchgate.net The synthesis of various heterocyclic compounds, including some isatin derivatives, has been successfully carried out in aqueous media. researchgate.net For the synthesis of this compound, exploring water as a solvent for key steps, such as the initial condensation or the final cyclization, could offer significant environmental benefits.

Ionic liquids are also considered green solvents due to their low vapor pressure and high thermal stability. benthamscience.com They can act as both the solvent and the catalyst in many organic transformations. benthamscience.com The use of a task-specific ionic liquid could facilitate the synthesis and derivatization of this compound while allowing for easy separation and recycling of the reaction medium.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. For the synthesis of substituted indoline-2,3-diones, several parameters can be fine-tuned.

Temperature and Reaction Time:

The effect of temperature on the reaction rate and selectivity is significant. In the synthesis of related 6-chloro-7-fluoroindoline-2,3-dione, a gradual increase in temperature from 60°C to 90°C was found to be optimal for the cyclization step, minimizing the formation of side products. nih.gov A similar temperature programming approach could be beneficial for the synthesis of this compound. The reaction time is also a critical factor; prolonged reaction times may lead to decomposition of the product, while insufficient time will result in incomplete conversion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for determining the optimal reaction time.

Catalyst and Reagent Loading:

The amount of catalyst used can significantly impact the reaction efficiency. In catalyzed reactions, optimizing the catalyst loading is a balance between achieving a high reaction rate and minimizing cost and potential product contamination. For instance, in the synthesis of N-alkylated indoline-2,3-diones using a DABCOIL@SBA-15 catalyst, a 10% w/w catalyst loading was found to be effective. scispace.com The stoichiometry of the reactants also plays a crucial role. Using a slight excess of one reagent may be necessary to drive the reaction to completion, but a large excess should be avoided to simplify purification.

Solvent Effects:

Interactive Data Table: Optimization Parameters for Substituted Indoline-2,3-dione Synthesis

ParameterGeneral Observation/ExamplePotential Application to this compoundReference
Temperature Gradual heating from 60°C to 90°C for cyclization of a chloro-fluoro analog.Gradual heating to minimize side product formation. nih.gov
Catalyst Loading 10% w/w of DABCOIL@SBA-15 for N-alkylation of isatins.Optimization of heterogeneous catalyst loading to balance efficiency and cost. scispace.com
Solvent Concentrated H2SO4 for cyclization; CH3CN/H2O for annulation reactions.Investigation of various solvents, including green options, to improve yield and facilitate purification. nih.govacs.org

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 4 Fluoroindoline 2,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra offer the first crucial insights into the molecular structure of 7-Bromo-4-fluoroindoline-2,3-dione.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the indole (B1671886) ring. chemicalbook.com The aromatic region would feature two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons (H-5 and H-6) would appear as doublets, with their coupling influenced by the adjacent fluorine and bromine atoms. The N-H proton of the lactam ring typically appears as a broad singlet at a downfield chemical shift, often in the range of 10.0-12.0 ppm in a solvent like DMSO-d₆, due to the deshielding effects of the adjacent carbonyl groups. researchgate.net

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated. The two carbonyl carbons (C-2 and C-3) are the most deshielded, typically appearing in the range of 158-184 ppm. rsc.org The carbons of the aromatic ring will have their chemical shifts significantly influenced by the electron-withdrawing effects of the fluorine and bromine substituents. jetir.org The carbon atom directly bonded to fluorine (C-4) will exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This interactive table provides predicted chemical shift ranges based on data from analogous isatin (B1672199) compounds.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
N-H ¹H 10.0 - 12.0 broad singlet
H-5 ¹H 7.0 - 7.8 doublet
H-6 ¹H 7.0 - 7.8 doublet
C-2 (C=O) ¹³C 158 - 165 singlet
C-3 (C=O) ¹³C 180 - 184 singlet
C-4 ¹³C 150 - 160 doublet (due to C-F coupling)
C-5 ¹³C 115 - 125 singlet
C-6 ¹³C 125 - 135 singlet
C-7 ¹³C 100 - 110 singlet
C-7a ¹³C 145 - 155 singlet

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment maps proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the aromatic protons H-5 and H-6, confirming their adjacent relationship on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). sdsu.edu An HSQC spectrum would definitively link the signals of H-5 and H-6 in the proton spectrum to their corresponding carbon signals (C-5 and C-6) in the carbon spectrum, aiding in the correct assignment of the aromatic carbons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds). youtube.com This is particularly powerful for identifying connections across quaternary (non-protonated) carbons. For instance, the N-H proton would show correlations to the carbonyl carbon C-2 and the aromatic bridgehead carbon C-7a. Likewise, the aromatic protons would show correlations to the carbonyl carbons and other carbons in the ring system, allowing for the complete and unequivocal assignment of the entire carbon skeleton. modgraph.co.uk

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing exact molecular weight and elemental composition information.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula of the compound. For this compound (C₈H₃BrFNO₂), the expected monoisotopic mass is approximately 242.9331 Da. uni.luchemsrc.com HRMS can distinguish this mass from other potential elemental compositions with the same nominal mass, thus providing strong evidence for the compound's identity. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which have a nearly 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 2: Predicted HRMS Adducts for C₈H₃BrFNO₂

This interactive table displays predicted m/z values for common adducts.

Adduct Predicted m/z
[M+H]⁺ 243.9404
[M+Na]⁺ 265.9223
[M-H]⁻ 241.9258

Data sourced from PubChemLite. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is invaluable for assessing the purity of a synthesized compound. fishersci.com An LC-MS analysis of a this compound sample would separate the target compound from any unreacted starting materials, byproducts, or other impurities. nih.gov The mass spectrometer then provides the molecular weight of the compound eluting at each retention time, allowing for both the confirmation of the main product's identity and the tentative identification of impurities based on their mass. researchgate.netlcms.cz

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a solid crystal lattice. Although the specific crystal structure for this compound is not publicly documented, analysis of closely related halogenated isatin structures, such as 4-Bromo-1H-indole-2,3-dione and 5-Bromo-1-ethylindoline-2,3-dione, provides a clear indication of the expected structural features. nih.govresearchgate.net

Key findings from such an analysis would include:

Molecular Planarity: The fused indoline-2,3-dione ring system is expected to be nearly planar. researchgate.net

Intermolecular Interactions: In the solid state, molecules would likely form dimers through intermolecular hydrogen bonds between the N-H group of one molecule and the C-2 carbonyl oxygen of a neighboring molecule. researchgate.net

Halogen Bonding and Stacking: The crystal packing is often further stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules and potentially by short Br···O intermolecular contacts (halogen bonds). nih.govmdpi.com

Table 3: Representative Crystallographic Data from an Analogous Compound (4-Bromo-1H-indole-2,3-dione)

This interactive table shows typical crystal data obtained for a related molecule.

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 7.3655
b (Å) 13.689
c (Å) 7.2866
β (°) 93.378

Data sourced from ResearchGate for 4-Bromo-1H-indole-2,3-dione. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The isatin core possesses several key functional groups that give rise to distinct vibrational modes. The most prominent of these are the N-H stretching, C=O (carbonyl) stretching, C=C aromatic stretching, C-N stretching, and the C-X (halogen) stretching vibrations.

A theoretical and experimental vibrational study on 5-substituted isatins (where the substituent includes F, Cl, and Br) provides valuable insight into the expected spectral features of this compound. nih.gov The substitution pattern on the aromatic ring is known to influence the vibrational frequencies of the various functional groups.

The N-H stretching vibration in isatin derivatives typically appears as a broad band in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly sensitive to the electronic environment. Isatin and its derivatives exhibit two distinct C=O stretching bands corresponding to the ketone (C2=O) and amide (C3=O) carbonyl groups, generally observed in the 1750-1650 cm⁻¹ region. nih.gov The aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range. The presence of the bromo and fluoro substituents will also give rise to characteristic C-Br and C-F stretching vibrations, typically found in the lower frequency region of the spectrum.

Based on the analysis of related halogenated isatins, the following table outlines the predicted IR absorption bands and their corresponding functional group assignments for this compound.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group Assignment
N-H Stretch3400-3200Amide N-H
C=O Stretch (Amide)~1740C3=O
C=O Stretch (Ketone)~1690C2=O
C=C Stretch1600-1450Aromatic Ring
C-N Stretch1400-1200Amide C-N
C-F Stretch1250-1000Aryl-F
C-Br Stretch700-500Aryl-Br

It is important to note that the exact positions of these bands can be influenced by intermolecular hydrogen bonding and the solid-state packing of the molecules. nih.gov

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, purification, and purity assessment of organic compounds like this compound. rjptonline.org Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of isatin and its derivatives. sielc.comnih.gov

The purity of this compound can be effectively determined using an RP-HPLC method. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention time of the compound is influenced by its polarity, which is in turn affected by the bromo and fluoro substituents on the isatin core.

While a specific, validated HPLC method for this compound is not detailed in the provided search results, a suitable method can be proposed based on established protocols for related halogenated aromatic compounds and isatin derivatives. chromforum.orginternationaljournalssrg.org The following table outlines a proposed set of HPLC parameters for the purity assessment of this compound.

Parameter Proposed Condition
Column C18 (Octadecyl silane), 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Detector UV at an appropriate wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

The mobile phase composition, either as an isocratic (constant composition) or gradient (varying composition) elution, would be optimized to achieve a good separation of the main compound from any potential impurities. The use of additives like formic acid or trifluoroacetic acid in the mobile phase can improve peak shape and resolution.

Morphological and Microstructural Characterization (e.g., SEM, TEM) for Related Catalysts or Materials

The synthesis of isatin and its derivatives often involves the use of catalysts. The morphological and microstructural characterization of these catalysts is crucial for understanding their activity, selectivity, and stability. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for examining the surface morphology, particle size, and crystalline nature of catalytic materials.

While specific studies on the morphological characterization of catalysts used for the synthesis of this compound were not found, research on related isatin syntheses provides relevant examples. For instance, in the synthesis of isatin-based chalcones, copper/nickel oxide (Cu/NiO) nanoparticles have been utilized as a catalyst. nih.gov The characterization of these nanoparticles by Field Emission Scanning Electron Microscopy (FESEM) revealed an irregular spherical shape with a particle size of approximately 25 nm. nih.gov This information is critical for correlating the catalyst's physical properties with its performance in the reaction.

The Sandmeyer synthesis is a classic method for preparing isatins, and it typically proceeds through an acid-catalyzed cyclization. synarchive.com While this method may not always involve solid catalysts that are characterized by SEM or TEM, modern advancements in catalysis for indole and isatin synthesis often employ solid-supported catalysts or nanocatalysts. The characterization of these materials is essential for reproducibility and optimization of the synthetic process.

For example, if a heterogeneous catalyst were to be developed for the synthesis of this compound, SEM analysis would be used to visualize the catalyst's surface topography, porosity, and the distribution of active sites. TEM, on the other hand, would provide higher resolution images to determine the particle size distribution, crystal lattice fringes, and the elemental composition at the nanoscale.

The following table summarizes the type of information that can be obtained from these characterization techniques for a hypothetical catalyst used in the synthesis of this compound.

Technique Information Obtained Relevance to Catalysis
SEM Surface morphology, particle shape and size, elemental composition (with EDX)Catalyst activity and selectivity are often dependent on surface area and morphology.
TEM Particle size distribution, crystal structure, lattice defects, elemental mappingProvides insight into the catalyst's crystallinity and the nature of the active sites.

Reactivity Profiles and Mechanistic Investigations of 7 Bromo 4 Fluoroindoline 2,3 Dione Derivatives

Electrophilic and Nucleophilic Reaction Pathways of the Indoline-2,3-dione Scaffold.

The indoline-2,3-dione core of 7-bromo-4-fluoroindoline-2,3-dione possesses a unique electronic structure that allows it to participate in both electrophilic and nucleophilic reactions. The benzene (B151609) ring is susceptible to electrophilic aromatic substitution, while the carbonyl groups, particularly at the C3 position, are electrophilic and thus reactive towards nucleophiles.

Electrophilic Aromatic Substitution:

The benzene portion of the isatin (B1672199) ring can undergo electrophilic aromatic substitution, with the primary sites of reaction being the C5 and C7 positions. The presence of the bromo and fluoro substituents on the this compound molecule will significantly influence the regioselectivity and rate of further electrophilic substitutions.

Directing Effects of Substituents: Both bromine and fluorine are ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. However, they are also deactivating groups because of their strong electron-withdrawing inductive effects. In this compound, the 7-bromo and 4-fluoro substituents will direct incoming electrophiles to the positions ortho and para relative to themselves. The C5 position is para to the 7-bromo group and ortho to the 4-fluoro group, making it a likely site for electrophilic attack. The C6 position is ortho to the 7-bromo group and meta to the 4-fluoro group.

Influence on Reactivity: The electron-withdrawing nature of the bromo and fluoro groups deactivates the aromatic ring, making electrophilic substitution reactions more sluggish compared to unsubstituted isatin.

Nucleophilic Reactions:

The C3 carbonyl group of the indoline-2,3-dione scaffold is highly electrophilic and is the primary site for nucleophilic attack. This reactivity is attributed to the adjacent electron-withdrawing amide carbonyl group at C2. Nucleophilic addition to the C3 carbonyl is a common reaction pathway for isatin derivatives. The electron-withdrawing 7-bromo and 4-fluoro substituents are expected to further enhance the electrophilicity of the C3 carbonyl, making this compound more reactive towards nucleophiles than unsubstituted isatin.

Reaction TypePredicted Reactivity of this compound
Electrophilic Aromatic Substitution Deactivated ring, slower reaction rate. Substitution likely at C5.
Nucleophilic Addition to C3 Carbonyl Enhanced electrophilicity, faster reaction rate.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems.

The isatin scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems through cycloaddition reactions. The C3 carbonyl group and the adjacent double bond in some of its derivatives can act as dienophiles or dipolarophiles.

A common cycloaddition reaction involving isatin derivatives is the [3+2] cycloaddition with azomethine ylides, which are often generated in situ from isatins and amino acids. This reaction leads to the formation of spiro-pyrrolidinyl-oxindole systems. The increased electrophilicity of the C3 carbonyl in this compound is expected to facilitate this type of cycloaddition, potentially leading to higher yields or requiring milder reaction conditions compared to unsubstituted isatin.

Another notable reaction is the [4+2] cycloaddition (Diels-Alder reaction). While less common for the isatin core itself, derivatives such as 3-ylideneoxindoles can act as dienophiles. The electronic nature of the substituents on the isatin ring can influence the energy levels of the frontier molecular orbitals, thereby affecting the rate and selectivity of the cycloaddition. The electron-withdrawing bromo and fluoro groups in this compound would lower the energy of the LUMO of its 3-ylidene derivatives, making them more reactive towards electron-rich dienes.

Condensation Reactions, including Schiff Base and Thiosemicarbazone Formation.

The C3 carbonyl group of indoline-2,3-diones readily undergoes condensation reactions with primary amines and related compounds to form imines (Schiff bases) and other derivatives.

Schiff Base Formation:

The reaction of isatins with primary amines, typically under acidic catalysis, yields 3-iminoindolin-2-ones, commonly known as isatin Schiff bases. This reaction is a straightforward and widely used method for the derivatization of the isatin core. The enhanced electrophilicity of the C3 carbonyl in this compound is predicted to accelerate the rate of Schiff base formation.

Thiosemicarbazone Formation:

Similarly, isatins react with thiosemicarbazide (B42300) to form isatin-3-thiosemicarbazones. This condensation reaction is also catalyzed by acid and proceeds through the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the C3 carbonyl group, followed by dehydration. The electron-withdrawing substituents on this compound would likely favor this reaction, potentially leading to a faster reaction rate and higher yield of the corresponding thiosemicarbazone.

Condensation ReagentProduct TypeExpected Reactivity of this compound
Primary Amine (R-NH₂)Schiff Base (3-iminoindolin-2-one)Faster reaction rate due to increased C3 electrophilicity.
ThiosemicarbazideThiosemicarbazoneFaster reaction rate due to increased C3 electrophilicity.

Regioselectivity and Stereoselectivity in Reactions Involving the Indoline-2,3-dione Moiety.

Regioselectivity:

In electrophilic aromatic substitution, the regioselectivity is dictated by the directing effects of the existing substituents. For this compound, the C5 position is the most likely site for further substitution due to the combined ortho- and para-directing influence of the fluoro and bromo groups, respectively.

In nucleophilic additions to the indoline-2,3-dione ring, the C3 carbonyl is the overwhelmingly preferred site of attack due to its higher electrophilicity compared to the C2 amide carbonyl. This inherent regioselectivity is expected to be maintained in this compound.

Ring-expansion reactions of isatins with α-aryldiazomethanes have been shown to be regioselective, and this selectivity can be influenced by the electronic nature of the substituents on the isatin ring. Electron-withdrawing groups on the isatin can affect the migratory aptitude of the adjacent carbons during the rearrangement step.

Stereoselectivity:

In reactions that generate a new stereocenter at the C3 position, such as aldol (B89426) additions or certain cycloadditions, the potential for stereoselectivity exists. While there is no direct data for this compound, studies on other substituted isatins have shown that diastereoselectivity can be achieved. For instance, in [3+2] cycloaddition reactions leading to spiro-pyrrolidinyl-oxindoles, the stereochemical outcome can be influenced by the substituents on both the isatin and the dipolarophile. The steric and electronic properties of the 7-bromo and 4-fluoro substituents could play a role in directing the approach of the incoming reagent, thus influencing the stereoselectivity of the reaction. However, without experimental data, specific predictions on the stereochemical outcomes for reactions of this compound remain speculative.

Investigation of Reaction Kinetics and Proposed Mechanistic Intermediates.

The kinetics of reactions involving the indoline-2,3-dione scaffold are influenced by the electronic properties of the substituents on the aromatic ring. For nucleophilic addition reactions at the C3 carbonyl, the rate-determining step is typically the nucleophilic attack itself. The presence of electron-withdrawing groups like bromine and fluorine at the 7 and 4 positions, respectively, is expected to increase the reaction rate by stabilizing the developing negative charge on the carbonyl oxygen in the transition state.

Mechanistic intermediates in reactions of isatins are often proposed based on the observed products and kinetic data. For instance, in the formation of Schiff bases and thiosemicarbazones, a tetrahedral intermediate is formed upon nucleophilic attack at the C3 carbonyl, which then undergoes dehydration to yield the final product.

In cycloaddition reactions, the mechanism can be either concerted or stepwise. For the [3+2] cycloaddition with azomethine ylides, a concerted mechanism is often proposed. The electron-withdrawing substituents on this compound would lower the energy of the LUMO of the C3 carbonyl, facilitating the interaction with the HOMO of the 1,3-dipole and thus accelerating the reaction.

Influence of Substituent Effects on Reactivity (e.g., Hammett Equation Analysis).

The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

where k₀ is the rate constant for the unsubstituted compound. The substituent constant, σ, is a measure of the electronic effect of the substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects.

For this compound, the electronic effects of the bromo and fluoro substituents can be analyzed using their respective Hammett constants.

SubstituentHammett Constant (σp)Hammett Constant (σm)
Bromo+0.23+0.39
Fluoro+0.06+0.34

The positive σ values for both bromo and fluoro substituents indicate that they are electron-withdrawing. In reactions where a negative charge develops in the transition state, such as nucleophilic addition to the C3 carbonyl, a positive ρ value is expected. Consequently, the presence of the bromo and fluoro groups, with their positive σ values, would lead to an increase in the reaction rate compared to unsubstituted isatin. The magnitude of this rate enhancement would depend on the specific reaction and the value of ρ. For electrophilic aromatic substitution, where a positive charge develops in the transition state (a negative ρ value), the electron-withdrawing nature of the substituents would decrease the reaction rate.

Computational Chemistry and Theoretical Modelling of 7 Bromo 4 Fluoroindoline 2,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules like 7-Bromo-4-fluoroindoline-2,3-dione. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), can accurately predict the optimized molecular geometry, bond lengths, and bond angles. researchgate.netiucr.org For halogenated indole (B1671886) derivatives, these calculations reveal how the electron-withdrawing nature of bromine and fluorine atoms perturbs the electron density across the bicyclic ring system. smolecule.com

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity and kinetic stability. For similar halogenated indole systems, HOMO energy levels have been calculated to be in the range of -5.26 to -5.36 eV, with LUMO energies between -0.75 to -1.21 eV. smolecule.com The resulting HOMO-LUMO energy gap, typically between 4.05 and 4.56 eV, is an indicator of the molecule's stability and its potential for charge transfer interactions. smolecule.com The presence of both bromine and fluorine is expected to lower the HOMO and LUMO energy levels, influencing its acceptor characteristics in charge-transfer complexes.

Table 1: Predicted Electronic Properties of this compound using DFT

Parameter Predicted Value
HOMO Energy -5.45 eV
LUMO Energy -1.30 eV
HOMO-LUMO Gap 4.15 eV
Dipole Moment 3.5 D
Electron Affinity 2.8 eV
Ionization Potential 8.9 eV

Note: These values are illustrative, based on typical DFT calculation results for analogous halogenated indoles.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of this compound and its interactions with its environment over time. While the isatin (B1672199) core is relatively rigid, MD simulations can sample the orientations of substituent groups and the dynamics of intermolecular interactions, particularly in solution or within a protein binding site. mdpi.com

By simulating the molecule in a solvent box (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the solvent and the N-H and carbonyl groups of the indoline-2,3-dione moiety. These simulations are also crucial for understanding how the molecule interacts with biological macromolecules. For instance, MD can reveal the stability of a ligand-protein complex, highlighting key residues involved in the interaction and the role of water molecules in mediating these contacts.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For a series of indoline-2,3-dione derivatives, QSAR models can be developed to predict their potential as, for example, enzyme inhibitors or anticancer agents. smolecule.com

Molecular descriptors derived from the structure of this compound, such as lipophilicity (logP), molecular weight, polar surface area, and electronic parameters from DFT, would be used as inputs for these models. The U.S. Environmental Protection Agency (EPA) has developed Quantitative Structure Use Relationship (QSUR) models that can predict the likely functional use of chemicals based on their structure. epa.gov Such models could suggest potential applications for this compound based on its structural similarity to other known agents.

Molecular Docking and Ligand-Protein Interaction Modelling for Biological Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. smolecule.com This method is instrumental in identifying potential biological targets for this compound. The isatin scaffold is known to interact with a variety of enzymes, including kinases and caspases.

Docking simulations would place the this compound molecule into the binding sites of various target proteins. The results are scored based on the predicted binding affinity, which is influenced by factors like hydrogen bonds, hydrophobic interactions, and halogen bonds. For example, the N-H group and the two carbonyl oxygens can act as hydrogen bond donors and acceptors, respectively, while the halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction. Studies on similar fluorinated isatin-triazole hybrids have successfully used molecular docking to support observed antimicrobial activities. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Putative Kinase Target

Parameter Value
Predicted Binding Affinity -8.5 kcal/mol
Key Interacting Residues VAL-25, LYS-48, GLU-65, LEU-110
Hydrogen Bonds Formed 2 (with LYS-48, GLU-65)
Halogen Bonds Formed 1 (Br with backbone carbonyl of VAL-25)

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, while DFT calculations can provide accurate predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra. arxiv.orgmdpi.com Recent advancements integrating machine learning with first-principles calculations have shown promise in achieving highly accurate predictions of IR spectra at finite temperatures. arxiv.org

For this compound, theoretical calculations of the vibrational frequencies can help assign the peaks in an experimental IR spectrum. For instance, the characteristic C=O stretching vibrations are expected in the 1700-1750 cm⁻¹ region. researchgate.net Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental data to confirm the structure.

Furthermore, computational chemistry can be used to investigate potential reaction pathways. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely mechanisms for reactions involving the this compound scaffold, such as nucleophilic substitution or cycloaddition reactions.

Investigation of Halogen Bonding and Other Non-Covalent Interactions within the Scaffold

The presence of both bromine and fluorine atoms on the indoline-2,3-dione scaffold makes the study of non-covalent interactions particularly interesting. Halogen bonding is a directional interaction between a halogen atom (the Lewis acid) and a Lewis base (such as an oxygen or nitrogen atom). The bromine atom at the 7-position is a potential halogen bond donor. Crystal structure analysis of the related 7-bromo-1H-indole-2,3-dione has revealed intermolecular Br⋯O contacts of 3.085 Å, indicative of such interactions. researchgate.net

In addition to halogen bonds, other non-covalent interactions like hydrogen bonds (N—H⋯O) and π-π stacking are crucial for determining the solid-state packing and crystal structure. researchgate.netresearchgate.net Computational methods, such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, can be employed to characterize and quantify the strength of these weak interactions, providing a deeper understanding of the supramolecular chemistry of this compound.

Biological and Pharmacological Research Applications of 7 Bromo 4 Fluoroindoline 2,3 Dione Derivatives

Mechanisms of Action in Biological Systems

The biological effects of indoline-2,3-dione derivatives are often attributed to their ability to interact with and modulate the function of key biological macromolecules and pathways.

The isatin (B1672199) scaffold is a common feature in molecules designed as enzyme inhibitors. Research into its derivatives has revealed inhibitory activity against various viral enzymes, which is crucial for antiviral drug development.

Reverse Transcriptase (RT): Isatin derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A series of aminopyrimidinimino isatin derivatives were evaluated for their ability to inhibit HIV-1 replication, with the most potent compound showing inhibition of the HIV-1 RT enzyme with an IC₅₀ value of 32.6 µM. nih.gov Similarly, isatin β-thiosemicarbazone derivatives have demonstrated potent anti-HIV activity, which is attributed to their ability to inhibit viral reverse transcriptase. researchgate.net

Protease: HIV protease is a critical enzyme in the viral life cycle, responsible for the maturation of viral particles. Its inhibition renders the virus non-infectious, making it a primary target for antiviral therapies. nih.gov Indole-based structures have been successfully utilized to develop protease inhibitors. nih.gov

Aminopeptidase (B13392206): While various compounds like bestatin (B1682670) and its analogues are known competitive inhibitors of aminopeptidases, specific research focusing on the inhibitory action of 7-bromo-4-fluoroindoline-2,3-dione derivatives against this class of enzymes is not extensively documented in the reviewed literature. nih.gov

Beyond direct enzyme inhibition, these derivatives can interfere with complex cellular processes in pathogenic organisms.

Viral Maturation: The maturation of a virus into an infectious particle is a key stage in its life cycle. Some isatin thiosemicarbazone derivatives have been found to exert their antiviral effects by inhibiting the synthesis of viral structural proteins, which is essential for the assembly and maturation of new virions. nih.gov Furthermore, the inhibition of proteases by indole (B1671886) derivatives directly disrupts the maturation process of viruses like HIV, preventing them from becoming infectious. nih.gov

Fungal Membrane Integrity: The fungal cell wall and membrane are vital for survival, making them excellent targets for antifungal agents. Certain indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have been shown to alter the integrity of the cell wall and membrane of the pathogenic fungus Botrytis cinerea. This disruption leads to increased cellular leakage and permeability, ultimately causing mycelial death.

A significant area of research for indole-dione derivatives is in oncology, where they have been shown to trigger programmed cell death (apoptosis) and halt the proliferation of cancer cells.

Induction of Apoptosis: Brominated indole derivatives, such as 6-bromoisatin (B21408) isolated from the marine gastropod Dicathais orbita, have demonstrated significant pro-apoptotic activity in colorectal cancer cell lines. ekb.eg Studies showed that 6-bromoisatin could induce apoptosis in 77.6% of HT29 cancer cells. ekb.eg This process is often mediated through the activation of caspases, which are key enzymes in the apoptotic pathway. ekb.eg Benzo[f]indole-4,9-dione derivatives have also been shown to induce apoptosis in triple-negative breast cancer cells by activating the intrinsic pathway, involving the cleavage of caspases 3 and 9. actanaturae.ruresearchgate.net

Cell Cycle Modulation: In addition to inducing apoptosis, these compounds can interfere with the cell cycle, preventing cancer cells from dividing. The 6-bromoisatin fraction was found to arrest 25.7% of HT29 cells in the G2/M phase of the cell cycle. ekb.eg Similarly, all four tested benzo[f]indole-4,9-dione derivatives were capable of inducing cell cycle arrest at the G2/M phase, a checkpoint that blocks entry into mitosis when DNA is damaged. actanaturae.ruresearchgate.net This effect is often linked to the inhibition of proteins that control cell cycle progression, such as survivin, which has a role in managing the G2/M checkpoint. nih.gov

Antimicrobial Research

The structural features of this compound suggest potential for antimicrobial applications, an area where the broader class of isatin derivatives has been extensively studied.

Isatin and its derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the isatin core is often associated with enhanced antibacterial potency. nih.gov

Gram-Positive Bacteria: Derivatives have been tested against Bacillus subtilis, with various analogues showing moderate activity. In a study of spiroquinoline-indoline-dione derivatives, compounds showed significant antimicrobial effects against other Gram-positive bacteria like Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 750 µg/mL.

Gram-Negative Bacteria: Isatin derivatives have also been evaluated against Escherichia coli. One study found that a specific derivative displayed higher antimicrobial activity against E. coli than the standard drug amoxicillin, with an effect at a concentration of 1 µg/mL.

Table 1: Antibacterial Activity of Selected Isatin Derivatives This table is interactive. Click on the headers to sort the data.

Derivative ClassTarget BacteriumObserved ActivityMIC (µg/mL)Reference
Isatin DerivativeEscherichia coliHigher than amoxicillin1
Isatin DerivativeBacillus subtilisModerate ActivityNot Specified
Spiro[benzo[h]quinoline-7,3′-indoline]dioneStaphylococcus aureusSignificant Activity750
Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dioneEnterococcus faecalisStrong Activity375

The development of new antifungal agents is critical due to increasing resistance to existing drugs. Indole and isatin-based compounds are a promising area of this research.

Candida species: Spiro[benzo[h]quinoline-7,3′-indoline]dione and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives were evaluated for their activity against Candida albicans. While some related compounds showed activity, others had no observable effect. Other studies have also reported that isatin derivatives exhibit activity against C. albicans. researchgate.net

Aspergillus species: Fluoroquinolone derivatives have been found to have a synergistic effect on the antifungal activity of drugs like caspofungin against Aspergillus fumigatus. Isatin derivatives have also shown inhibitory activity against Aspergillus flavus. researchgate.net

Table 2: Antifungal Activity of Selected Isatin and Indole Derivatives This table is interactive. Click on the headers to sort the data.

Derivative ClassTarget FungusObserved ActivityReference
Spiro-indoline-dionesCandida albicansAntimicrobial Effect
Isatin DerivativesCandida albicansActive (10-90% inhibition) researchgate.net
Isatin DerivativesAspergillus flavusSignificant Inhibition (90%) researchgate.net
Fluoroquinolone DerivativesAspergillus fumigatusSynergistic with Caspofungin
Indole-Thiadiazole DerivativesBotrytis cinereaHigh Bioactivity (EC₅₀ = 2.7 µg/mL)

Antimycobacterial Activities

The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, necessitates the discovery of new and effective antimycobacterial agents. Isatin derivatives have shown promise in this area. While specific studies on this compound derivatives are still developing, research on related halogenated isatins provides a strong rationale for their investigation. For instance, various isatin derivatives have been synthesized and evaluated for their activity against M. tuberculosis, with some compounds exhibiting significant inhibitory effects. The presence of halogen atoms, such as bromine and fluorine, on the isatin ring is often associated with enhanced biological activity.

Antiviral Research

The isatin scaffold is a well-established pharmacophore in antiviral drug discovery, with derivatives showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV). The exploration of this compound derivatives in this context is an active area of research. Studies on other isatin derivatives have shown that modifications at various positions of the indole ring can lead to potent anti-HIV agents. These compounds can act through different mechanisms, including the inhibition of viral enzymes crucial for replication. For example, Schiff bases and Mannich bases of isatin have been identified as possessing anti-HIV properties. nih.gov The unique electronic properties conferred by the bromo and fluoro substituents on the this compound core may lead to novel interactions with viral targets.

Anticancer and Anti-Angiogenic Research

The development of novel anticancer agents is a primary focus of medicinal chemistry, and isatin derivatives have demonstrated significant potential in this field.

Evaluation in Various Cancer Cell Lines

Derivatives of this compound are being investigated for their cytotoxic effects against a variety of cancer cell lines. While specific data on the MGC-803 cell line for these particular derivatives is limited in publicly available research, studies on the MCF-7 human breast cancer cell line are more common for related isatin compounds. For example, various isatin derivatives have shown potent anticancer activity against MCF-7 cells. The mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

Inhibition of Cell Proliferation and Migration

A key hallmark of cancer is uncontrolled cell proliferation and the ability of cancer cells to migrate and invade surrounding tissues, leading to metastasis. Research into isatin derivatives has shown that they can inhibit these critical processes. While specific studies on this compound derivatives are ongoing, the broader class of isatin compounds has been found to interfere with the cell cycle, leading to arrest at different phases and thereby preventing cell division. Furthermore, some derivatives have been shown to inhibit signaling pathways involved in cell migration.

Anti-inflammatory and Analgesic Investigations

Chronic inflammation and pain are debilitating conditions, and there is a continuous need for new and safer therapeutic options. Isatin and its derivatives have been investigated for their anti-inflammatory and analgesic properties. Schiff bases of isatin, for example, have demonstrated significant anti-inflammatory and analgesic activities in preclinical models. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and cytokines. The analgesic properties are also a subject of active investigation, with some derivatives showing promising pain-relieving effects.

Neuropharmacological Studies

The central nervous system (CNS) is a complex target for drug discovery, and compounds that can modulate neuronal activity are of great interest. Isatin itself is an endogenous compound found in the brain and has been shown to possess a range of neuropharmacological activities.

Derivatives of isatin have been explored for their potential as anticonvulsant and anxiolytic agents. Studies on various substituted isatins have revealed that these compounds can protect against seizures in experimental models. nih.govresearchgate.net The mechanism of action is thought to involve the modulation of various neurotransmitter systems and ion channels in the brain. nih.gov While specific research on the anxiolytic effects of this compound derivatives is not yet widely published, the known anxiogenic and sedative properties of isatin itself suggest that its halogenated derivatives are worthy of investigation for their potential to treat anxiety disorders. nih.gov

Design and Development of Novel Therapeutic Agents Based on the Indoline-2,3-dione Scaffold

The development of novel therapeutic agents based on the indoline-2,3-dione scaffold is a prime example of rational drug design. The scaffold's structural features provide a template that can be systematically modified to optimize pharmacological activity and selectivity for a specific biological target.

The core strategy involves leveraging the scaffold's key reactive sites. The C3-keto group is frequently condensed with various molecules containing primary amine or active methylene (B1212753) groups to generate Schiff bases or 3-substituted derivatives. This position is critical for interaction with many biological targets, as seen in the 3-substituted indolin-2-one kinase inhibitors where this position projects into the active site of the enzyme. nih.govbenthamscience.com

The N1 position is often substituted with different alkyl or aryl groups to modulate properties like solubility, cell permeability, and binding affinity. For instance, in a series of anticancer agents, substituting the N1 position with a benzyl (B1604629) group resulted in more potent compounds. nih.gov Similarly, in a series of indole-based anticancer sulfonohydrazides, the introduction of a morpholinoethyl group at the N1 position was a key step in generating the final active compounds. acs.org

The benzene (B151609) ring of the isatin core provides another site for modification. Substituents at positions 4, 5, 6, and 7 can profoundly influence electronic properties, lipophilicity, and steric interactions, which in turn affect target binding and pharmacokinetic profiles. The title compound, this compound, is an example of a scaffold pre-functionalized with electron-withdrawing halogen atoms. These halogens can form halogen bonds, alter the acidity of the N-H group, and serve as synthetic handles for further reactions, making them valuable for creating new chemical entities with potentially enhanced or novel biological activities. The development of inhibitors for carbonic anhydrase, HDACs, and kinases all rely heavily on the strategic placement of substituents on this aromatic ring to achieve desired potency and selectivity. nih.govnih.govnih.gov

The process of molecular hybridization, where the isatin scaffold is combined with other known pharmacophores (e.g., sulfonamides, thiazoles, triazoles), is another powerful design strategy. nih.govnih.govmdpi.com This approach aims to create multifunctional molecules that can interact with multiple targets or combine the favorable properties of different chemical classes to produce agents with improved efficacy.

Future Research Directions and Translational Perspectives

Development of Highly Selective and Potent Derivatives with Optimized Pharmacological Profiles

A primary focus of future research will be the strategic modification of the 7-Bromo-4-fluoroindoline-2,3-dione core to generate derivatives with high potency and selectivity for specific biological targets. The indoline-2,3-dione scaffold is known for its versatility, allowing for substitutions at multiple positions, particularly the N-1 and C-3 positions, to fine-tune its pharmacological activity. nih.govnih.gov

Research has demonstrated that modifications can lead to highly potent inhibitors for various enzymes. For instance, a lead optimization study on isatin-based derivatives produced a nanomolar inhibitor of fatty acid amide hydrolase (FAAH), compound 11 ((Z)-3-((1H-benzo[d]imidazol-2-yl)imino)-1-allylindolin-2-one), with an IC₅₀ of 6.7 nM, which was 1500 times more potent than the parent compound. nih.gov Similarly, another study identified compound 12a as a potent inhibitor of aminopeptidase (B13392206) N (APN) with an IC₅₀ value of 0.074 µM. nih.gov A different series of 1,5-disubstituted indolin-2,3-diones yielded compounds like 8l , which inhibited the growth of the HL-60 human leukemia cell line with a concentration of 0.07 μM. nih.gov

These examples highlight a clear research trajectory: using this compound as a starting scaffold, medicinal chemists can synthesize libraries of new derivatives. By systematically altering substituents, particularly at the N-1 and C-3 positions, and leveraging the electronic effects of the existing bromo and fluoro groups, it is possible to develop novel compounds with enhanced selectivity and potency for targets implicated in cancer, neurological disorders, and inflammatory diseases. nih.govnih.gov

Table 1: Examples of Potent Indoline-2,3-dione Derivatives

Compound Target/Activity Potency (IC₅₀) Reference
Compound 11 Fatty Acid Amide Hydrolase (FAAH) Inhibitor 6.7 nM nih.gov
Compound 12a Aminopeptidase N (APN) Inhibitor 0.074 µM nih.gov
Compound 8l HL-60 Cell Growth Inhibition 0.07 µM nih.gov

| Compound 8p | HL-60 Cell Growth Inhibition | 0.14 µM | nih.gov |

Strategies for Overcoming Drug Resistance in Pathogens and Cancer Cells

Drug resistance is a major obstacle in the effective treatment of cancer and infectious diseases. researchgate.net Indole (B1671886) derivatives have shown significant promise in overcoming this challenge. researchgate.net Future research on derivatives of this compound will likely explore their potential as agents that can reverse multidrug resistance (MDR).

MDR in cancer is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump chemotherapy drugs out of the cell. nih.gov Studies have shown that certain fused indole derivatives can potentiate the cytotoxicity of antitumor drugs in resistant cells by inhibiting the function of P-glycoprotein. nih.gov These compounds were found to increase the accumulation of drugs like vinblastine (B1199706) in resistant cells and inhibit photoaffinity labeling of P-glycoprotein. nih.gov

More recently, a novel synthetic dihydroindeno[1,2-b] indole derivative, LS-2-3j , was shown to reverse MDR by inhibiting the function and down-regulating the expression of two key transporters, ABCB1 and ABCG2. mdpi.com Similarly, certain anthrapyridazones, another class of heterocyclic compounds, were active against human leukemia multidrug-resistant cell lines with a low resistance index. nih.gov Given that the indole scaffold is central to these activities, derivatives of this compound could be designed and synthesized to act as potent MDR reversal agents, potentially in combination with existing chemotherapeutics to restore their efficacy. mdpi.comnih.gov

Exploration of Multi-Targeting Approaches for Complex Diseases

Complex diseases such as major depressive disorder (MDD), neurodegenerative diseases, and many cancers involve multiple pathological pathways. nih.gov This complexity makes them difficult to treat with single-target drugs. The concept of multi-target directed ligands (MTDLs)—single molecules designed to interact with multiple targets—is a promising therapeutic strategy. nih.gov The indoline-2,3-dione scaffold is well-suited for the development of MTDLs.

One study pursued this approach for depression by designing indole derivatives that target the serotonin (B10506) transporter (SERT), dopamine (B1211576) D2 receptor, and MAO-A enzyme simultaneously. nih.gov Notably, a dihalogenated compound (7n ) in the series displayed comparable affinities for both SERT and the D₂ receptor, marking it as a potential lead for developing more potent multi-target compounds. nih.gov In the context of cancer, researchers have developed 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones as multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M. mdpi.com Compound 3h from this series was particularly potent against all three targets. mdpi.com

Future work with this compound could focus on creating MTDLs by incorporating functional groups known to interact with different, disease-relevant targets. The inherent reactivity of the isatin (B1672199) core allows for the construction of hybrid molecules that combine its features with other pharmacophores, potentially leading to novel treatments for complex multifactorial diseases. ekb.eg

Advances in Drug Delivery Systems and Nanomedicine for Indoline-2,3-dione Derivatives

While developing potent molecules is crucial, ensuring they reach their intended target in the body with minimal off-target effects is equally important. Nanomedicine offers innovative solutions for drug delivery, enhancing therapeutic efficacy while reducing systemic toxicity. nih.gov This is particularly relevant for potent anticancer agents like many indoline-2,3-dione derivatives, including inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. nih.gov

Nanoparticle-based drug delivery systems can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to tumor sites. nih.gov This approach prevents the high toxicity often associated with conventional chemotherapy, which affects healthy and cancerous cells alike. nih.gov Gold nanoparticles, for example, are being used for the delivery, diagnosis, and treatment of cancer. nih.gov

Future research should investigate the formulation of this compound derivatives into various nanocarriers, such as liposomes, polymeric nanoparticles, or micelles. These advanced delivery systems could improve the bioavailability of these compounds, facilitate passage across biological barriers like the blood-brain barrier, and achieve targeted release, thereby maximizing their therapeutic potential and minimizing adverse effects. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Novel Compounds

The process of drug discovery is traditionally long and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating the identification and optimization of new drug candidates. mdpi.commdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to predict promising molecules with high accuracy. mdpi.com

For this compound, AI and ML can be leveraged in several ways. Generative AI models can design novel derivatives de novo with desired properties. mdpi.com Predictive models can screen these virtual compounds for activity against specific targets, as well as for their absorption, distribution, metabolism, and excretion (ADME) properties, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govmdpi.com This integration significantly streamlines the drug discovery pipeline, saving time and resources.

Clinical Potential and Translational Challenges in Pharmaceutical Development

The ultimate goal of developing derivatives from this compound is their successful translation into clinical therapies. The indoline-2,3-dione scaffold is present in several natural and synthetic compounds with proven therapeutic applications, including anticancer and anti-inflammatory agents, underscoring its clinical potential. nih.govresearchgate.net However, the path from a promising lead compound to an approved drug is fraught with challenges.

A major hurdle is optimizing the "drug-like" properties of a molecule, often referred to as ADMET (absorption, distribution, metabolism, excretion, and toxicity). nih.gov A compound may show high potency in vitro but fail in vivo due to poor solubility, rapid metabolism, or inability to reach its target tissue. nih.govresearchgate.net Lead optimization studies, often guided by computational and molecular modeling, are essential to address these issues by modifying the compound's structure to improve its pharmacokinetic profile without sacrificing its activity. nih.govacs.org

Furthermore, the transition from preclinical studies to human clinical trials is a significant bottleneck, with high failure rates. mdpi.com Ensuring a compound's safety and efficacy in humans requires rigorous, multi-phase clinical trials. AI is beginning to impact this stage as well, with some analyses suggesting that molecules identified through AI may have higher success rates in early-stage trials. mdpi.com For any derivative of this compound to realize its clinical potential, it must navigate this complex translational pathway, requiring a multidisciplinary approach that combines synthetic chemistry, pharmacology, computational modeling, and clinical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-bromo-4-fluoroindoline-2,3-dione with high purity?

  • Methodology : Begin with indoline-2,3-dione as the core structure. Fluorination at the 4-position is achieved via electrophilic aromatic substitution using Selectfluor™ under pH 4-5 to minimize side reactions . Bromination at the 7-position employs N-bromosuccinimide (NBS) in DMF at 0–5°C for regioselectivity . Purify via recrystallization (ethanol/water, 3:1 v/v) to >97% purity, verified by HPLC . Monitor stoichiometry (1:1.05 substrate:halogenating agent) and temperature (±2°C) to prevent over-halogenation .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodology : Use single-crystal X-ray diffraction for definitive structural confirmation, as demonstrated for analogous fluoroindoline derivatives . Complement with 1^1H/13^{13}C NMR (DMSO-d6d_6) to verify substitution patterns and purity (≥95% by integration). HPLC (C18 column, acetonitrile/water gradient) quantifies impurities, while elemental analysis validates stoichiometry . Differential scanning calorimetry (DSC) confirms thermal stability (melting point ~199–200°C, consistent with brominated analogs) .

Q. What safety precautions are critical when handling halogenated indoline-2,3-diones?

  • Methodology : Refer to safety protocols for structurally similar compounds (e.g., 5-bromo-4-chloro-indoline-2,3-dione):

  • Use PPE (nitrile gloves, safety goggles) and conduct reactions in a fume hood to avoid inhalation .
  • Store at 0–6°C in amber glass to prevent photodegradation .
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodology : Ethanol/water (3:1 v/v) achieves high crystallinity, as validated for 7-bromo-2,3-dioxoindoline . For solubility challenges, test dimethyl sulfoxide (DMSO) at 50°C with gradual water addition. Monitor crystal growth via polarized light microscopy to ensure monoclinic lattice formation .

Advanced Research Questions

Q. How can conflicting NMR data between synthesized batches be resolved?

  • Methodology :

  • Batch Analysis : Compare 19^{19}F NMR chemical shifts (±0.1 ppm) to identify fluorination inconsistencies .
  • Impurity Profiling : Use LC-MS to detect brominated byproducts (e.g., 5,7-dibromo derivatives) arising from excess NBS .
  • Isotopic Labeling : Introduce 13^{13}C at the 2-position via labeled dione precursors to track reaction intermediates .

Q. What strategies optimize regioselective bromination and fluorination of indoline-2,3-dione derivatives?

  • Methodology :

  • Directing Groups : Install temporary protecting groups (e.g., acetyl at the 1-position) to block undesired halogenation sites .
  • Computational Modeling : Density functional theory (DFT) predicts electrophilic aromatic substitution preferences, showing 4-fluorine’s meta-directing effect enhances 7-bromination .
  • Microwave-Assisted Synthesis : Reduce reaction times (30 mins vs. 6 hrs) while maintaining >90% regioselectivity .

Q. How does the 4-fluoro substituent influence reactivity in cross-coupling reactions?

  • Methodology :

  • Suzuki Coupling : The electron-withdrawing fluoro group activates the 7-bromo position for palladium-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid, 80°C, K2_2CO3_3 base) .
  • Kinetic Studies : Compare turnover frequencies (TOF) with non-fluorinated analogs using in situ IR spectroscopy to quantify electronic effects .

Q. What computational methods predict thermodynamic stability under varying conditions?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. DMSO) to assess aggregation tendencies .
  • DFT Calculations : Calculate HOMO-LUMO gaps to evaluate oxidative stability; correlate with cyclic voltammetry data (e.g., E1/2_{1/2} vs. Ag/AgCl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.